Desmethylclomipramine (DCMI) is the primary active metabolite of Clomipramine, a tricyclic antidepressant. [] DCMI is formed by the N-demethylation of Clomipramine, primarily catalyzed by the cytochrome P450 enzyme CYP3A4. [] Other CYPs, including CYP2C19 and CYP1A2, may also contribute to its formation. [] DCMI itself exhibits biological activity and likely contributes significantly to the overall effects observed with Clomipramine administration. [, ] It plays a significant role in research focused on understanding Clomipramine's effects and exploring potential therapeutic applications beyond its traditional use in psychiatry.
Desmethylclomipramine is a significant metabolite of clomipramine, a tricyclic antidepressant widely used for the treatment of depression and anxiety disorders. This compound plays a crucial role in the pharmacological activity of clomipramine, exhibiting both therapeutic effects and distinct pharmacokinetic properties. Desmethylclomipramine is classified under tricyclic antidepressants and is primarily recognized for its influence on neurotransmitter reuptake, particularly serotonin and norepinephrine.
Desmethylclomipramine is synthesized in the body through the N-demethylation of clomipramine, primarily in the liver via cytochrome P450 enzymes. It can also be produced synthetically for research and therapeutic purposes.
Desmethylclomipramine can be synthesized through various methods, primarily involving the N-demethylation of clomipramine. The synthesis process typically includes:
Technical details from studies indicate that desmethylclomipramine can be extracted from biological samples using liquid-liquid extraction or solid-phase extraction techniques prior to analysis by high-performance liquid chromatography (HPLC) or mass spectrometry .
Desmethylclomipramine has a molecular formula of C18H22ClN and a molecular weight of approximately 301.9 g/mol. Its structure can be depicted as follows:
Desmethylclomipramine undergoes various chemical reactions, primarily related to its metabolism and interactions with other compounds:
Technical details reveal that desmethylclomipramine can also affect autophagy processes within cells, indicating potential interactions at the cellular level .
Desmethylclomipramine exhibits its pharmacological effects primarily through the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft. This action enhances neurotransmitter availability, contributing to its antidepressant effects.
Data suggest that desmethylclomipramine may also induce autophagy in certain cell types, which could have implications for its therapeutic applications beyond depression .
Desmethylclomipramine possesses several notable physical and chemical properties:
Relevant analyses indicate that desmethylclomipramine has a higher LogP value than clomipramine, reflecting its decreased polarity due to N-demethylation .
Desmethylclomipramine has several scientific uses, including:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4